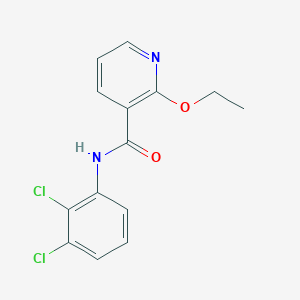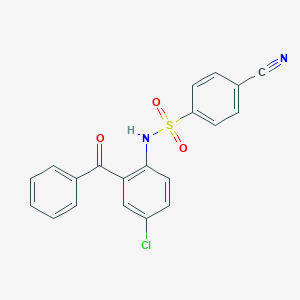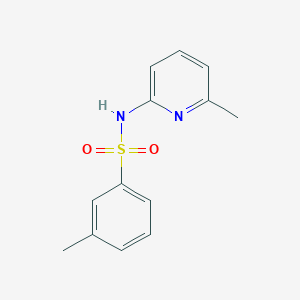![molecular formula C11H16F2N2O2S B265884 N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide, commonly known as DFP-10825, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in cell signaling, proliferation, and differentiation.
Mechanism of Action
DFP-10825 works by binding to the active site of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes and inhibiting their activity. This compound enzymes are involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound activity, DFP-10825 can alter these processes and provide insights into the role of this compound in disease states.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects in various cell types. For example, DFP-10825 has been shown to inhibit insulin secretion in pancreatic beta cells, reduce the proliferation of vascular smooth muscle cells, and promote neuronal differentiation in neural stem cells.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages as a research tool, including its high potency and selectivity for N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes. However, there are also some limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research involving DFP-10825. One area of interest is the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes in cancer, as this compound has been implicated in the regulation of cell proliferation and survival. Another area of interest is the development of more potent and selective this compound inhibitors, which could provide new insights into the role of this compound in disease states. Finally, the development of new methods for delivering DFP-10825 to cells and tissues could expand its potential applications in scientific research.
Synthesis Methods
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluorobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine, followed by purification and characterization of the resulting product. The synthesis of DFP-10825 has been described in detail in several research papers.
Scientific Research Applications
DFP-10825 has been used in a variety of scientific research studies to investigate the role of N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide enzymes in various cellular processes. For example, DFP-10825 has been used to study the role of this compound in the regulation of insulin secretion in pancreatic beta cells, the regulation of vascular smooth muscle cell proliferation, and the regulation of neuronal differentiation.
properties
Molecular Formula |
C11H16F2N2O2S |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C11H16F2N2O2S/c1-15(2)7-3-6-14-18(16,17)11-5-4-9(12)8-10(11)13/h4-5,8,14H,3,6-7H2,1-2H3 |
InChI Key |
FSBVSXFEXOHELE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C=C1)F)F |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265804.png)
![8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265805.png)
![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265806.png)
![10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265812.png)







![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
